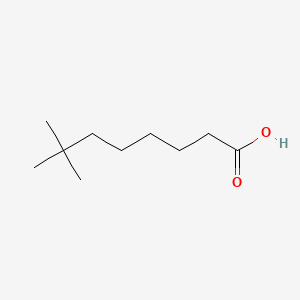
1,3-dichloro-2-(isocyanatomethyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dichloro-2-(isocyanatomethyl)benzene, commonly referred to as DCIB, is a synthetic aromatic compound with a wide range of applications in the scientific research field. Its unique structure and properties make it a valuable tool for scientists in both biochemical and physiological studies. DCIB is also used as a reagent in organic synthesis, as well as a catalyst in chemical reactions.
作用机制
DCIB is known to interact with various proteins and enzymes in a variety of ways. It is known to inhibit the activity of certain enzymes, such as cytochrome P450, and can also act as an agonist or antagonist for certain receptors. DCIB can also interact with DNA, interfering with the transcription and replication of genetic material.
Biochemical and Physiological Effects
DCIB has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450, as well as to act as an agonist or antagonist for certain receptors. It has also been shown to interfere with the transcription and replication of genetic material. In addition, DCIB has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer effects.
实验室实验的优点和局限性
DCIB is a useful tool for scientific research due to its wide range of applications. It is relatively easy to synthesize, and its unique properties make it a valuable tool for biochemical and physiological studies. However, DCIB can be toxic if not handled properly, and it is important to take safety precautions when working with this compound.
未来方向
DCIB has a wide range of potential applications in the scientific research field. In the future, it could be used to study the mechanisms of action of various drugs and toxins, as well as to study the structure and function of cell membranes and other cellular components. It could also be used to study the effects of various drugs and toxins on cell cultures and animal models. In addition, DCIB could be used to develop new therapeutic agents for the treatment of various diseases.
合成方法
DCIB is synthesized through a two-step method involving the reaction of 1,3-dichlorobenzene with isocyanic acid. In the first step, 1,3-dichlorobenzene is reacted with anhydrous aluminum chloride in a solvent such as dichloromethane to form 1,3-dichloro-2-chloro-benzene. In the second step, this intermediate is reacted with isocyanic acid in an inert solvent such as toluene to form DCIB. This two-step synthesis method is simple, efficient, and cost-effective.
科学研究应用
DCIB has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a probe for biochemical and physiological studies. For example, DCIB has been used to study the mechanisms of action of enzymes and other proteins, as well as to study the effects of various drugs and toxins on cell cultures and animal models. It has also been used to study the structure and function of cell membranes and other cellular components.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1,3-dichloro-2-(isocyanatomethyl)benzene involves the reaction of 1,3-dichlorobenzene with sodium azide to form 1,3-dichloro-2-azidomethylbenzene, which is then reacted with triphenylphosphine and carbon tetrachloride to form 1,3-dichloro-2-(chloromethyl)benzene. This intermediate is then reacted with sodium cyanate to form the final product, 1,3-dichloro-2-(isocyanatomethyl)benzene.", "Starting Materials": [ "1,3-dichlorobenzene", "sodium azide", "triphenylphosphine", "carbon tetrachloride", "sodium cyanate" ], "Reaction": [ "1. 1,3-dichlorobenzene is reacted with sodium azide in DMF at 80°C for 24 hours to form 1,3-dichloro-2-azidomethylbenzene.", "2. To a solution of 1,3-dichloro-2-azidomethylbenzene in THF, triphenylphosphine and carbon tetrachloride are added and the mixture is stirred at room temperature for 24 hours to form 1,3-dichloro-2-(chloromethyl)benzene.", "3. A solution of 1,3-dichloro-2-(chloromethyl)benzene in DMF is treated with sodium cyanate and the mixture is stirred at 80°C for 24 hours to form 1,3-dichloro-2-(isocyanatomethyl)benzene.", "4. The final product is purified by column chromatography using a suitable solvent system." ] } | |
CAS 编号 |
2649064-51-5 |
产品名称 |
1,3-dichloro-2-(isocyanatomethyl)benzene |
分子式 |
C8H5Cl2NO |
分子量 |
202 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



